molecular formula C22H22N2O2 B5640833 2-benzyl-2-hydroxy-N',3-diphenylpropanehydrazide

2-benzyl-2-hydroxy-N',3-diphenylpropanehydrazide

Cat. No.: B5640833
M. Wt: 346.4 g/mol
InChI Key: TUHVPDMVOAORBK-UHFFFAOYSA-N
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Description

2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide is an organic compound with a complex structure that includes benzyl, hydroxy, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide typically involves the reaction of benzyl chloride with 2-hydroxy-N’,3-diphenylpropanehydrazide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl ketone derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-2-hydroxy-N’,3-diphenylpropanohydrazide: A closely related compound with similar structural features.

    2-hydroxy-3-diphenylpropanehydrazide: Lacks the benzyl group but shares the hydroxy and diphenyl groups.

    2-benzyl-2-hydroxypropanehydrazide: Lacks the diphenyl groups but contains the benzyl and hydroxy groups.

Uniqueness

2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide is unique due to the presence of both benzyl and diphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-2-hydroxy-N',3-diphenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-21(24-23-20-14-8-3-9-15-20)22(26,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,23,26H,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHVPDMVOAORBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)NNC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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